1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride
Description
1-(2-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted with a methyl group at the 2-position and an ethylamine side chain at the 3-position, forming a dihydrochloride salt. Its molecular formula is C₈H₁₄Cl₂N₂ (base amine: C₈H₁₂N₂ + 2HCl), with an approximate molecular weight of 209.12 g/mol. The compound is typically synthesized via reactions involving pyridine derivatives and amine precursors, followed by hydrochloride salt formation. For example, analogous compounds like 2-(pyridin-3-yl)ethan-1-amine dihydrochloride are synthesized using dicyandiamide and hydrogen chloride, achieving yields up to 38.4% .
Properties
CAS No. |
2445792-45-8 |
|---|---|
Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
1-(2-methylpyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)8-4-3-5-10-7(8)2;;/h3-6H,9H2,1-2H3;2*1H |
InChI Key |
IEJFBVPCJOVGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from 2-methylpyridine. The key steps include the alkylation of 2-methylpyridine with ethylamine, followed by the formation of the dihydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure high yield and purity. Common solvents used include ethanol and methanol.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents.
Scientific Research Applications
1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, cellular signaling, and metabolic processes.
Comparison with Similar Compounds
Structural Variations and Bioactivity
Pharmacological Potential
Physicochemical Properties
- Solubility and Stability : Dihydrochloride salts generally exhibit high water solubility. Compounds like 2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine dihydrochloride are stored as stable powders at room temperature , whereas chiral analogs (e.g., (1S)-2-methoxy derivatives) may require controlled conditions due to stereochemical sensitivity .
Biological Activity
1-(2-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with significant potential in pharmacological applications, particularly in the fields of neurology and oncology. Its structural characteristics, derived from the pyridine family, contribute to its interaction with various biological targets, influencing neurotransmitter systems and cellular growth pathways.
Chemical Structure and Properties
The compound's molecular formula is , indicating that it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments. The presence of a methyl group at the 2-position of the pyridine ring plays a crucial role in its biological activity by affecting binding affinities to specific receptors.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it modulates the activity of dopamine and serotonin pathways, making it a candidate for therapeutic applications in neurological disorders such as depression and anxiety.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound, including:
- Neurotransmitter Modulation : It has shown potential effects on neurotransmitter systems, particularly dopamine and serotonin, which are crucial in mood regulation and cognitive functions.
- Anticancer Properties : Studies indicate that similar compounds exhibit significant growth inhibition in cancer cell lines, suggesting that this compound may also have anticancer potential .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(6-Methylpyridin-3-yl)ethanone | Methyl group at position 6 | Different binding affinities due to structural variations |
| 2-(Aminomethyl)pyridine | Lacks ethanone functionality | May exhibit different pharmacological properties |
| 4-(Aminomethyl)-2-methylpyridine | Substituted at a different position | Variation in substitution pattern affects interactions |
Case Studies
Several case studies highlight the biological effects of related compounds:
- EEDi-5285 Study : This study focused on a derivative similar to this compound, demonstrating its ability to inhibit cell growth in cancer lines with IC50 values as low as 23 nM .
- Antimicrobial Activity : Research on pyridine derivatives has shown promising antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for broader antimicrobial applications .
Q & A
Q. How is method validation performed for quantitative analysis in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
